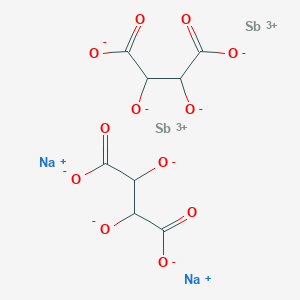
2-Methanesulfonylbenzenesulfonyl fluoride
Descripción general
Descripción
2-Methanesulfonylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H7FO4S2. It is characterized by the presence of both methanesulfonyl and benzenesulfonyl groups attached to a fluoride atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylbenzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with methanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and improved safety. The use of automated systems helps in maintaining consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methanesulfonylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
2-Methanesulfonylbenzenesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: This compound is utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which 2-Methanesulfonylbenzenesulfonyl fluoride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modification of the target’s structure and function. The molecular targets often include enzymes and other proteins, where the compound can inhibit or alter their activity by binding to active sites or other functional regions.
Comparación Con Compuestos Similares
Methanesulfonyl Chloride: Similar in structure but contains a chloride instead of a fluoride group.
Benzenesulfonyl Fluoride: Contains only the benzenesulfonyl group attached to a fluoride.
Sulfonyl Chlorides: A broader class of compounds with varying alkyl or aryl groups attached to the sulfonyl chloride moiety.
Uniqueness: 2-Methanesulfonylbenzenesulfonyl fluoride is unique due to the presence of both methanesulfonyl and benzenesulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its dual functional groups allow for a wider range of chemical modifications and applications compared to similar compounds.
Propiedades
IUPAC Name |
2-methylsulfonylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO4S2/c1-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNMDLVAXVKEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















